quinuclidin-3-one O-benzhydryloxime
Description
Quinuclidin-3-one O-benzhydryloxime is a bicyclic oxime ether derivative synthesized from quinuclidin-3-one, a ketone with a rigid 1-azabicyclo[2.2.2]octane scaffold. The compound features an oxime group (-N-O-) at the 3-position of the quinuclidine ring, substituted with a benzhydryl (diphenylmethyl) group. This structural modification enhances steric bulk and lipophilicity, which can influence binding affinity, stereoselectivity, and pharmacokinetic properties.
Synthesis: The synthesis of O-substituted quinuclidin-3-one oximes typically involves reacting quinuclidin-3-one or its hydrochloride salt with substituted hydroxylamine derivatives under acidic or basic conditions. For example, solvent-based methods using hydroxylamine hydrochloride and sodium acetate in methanol yield mixtures of (E)- and (Z)-stereoisomers . Mechanochemical or microwave-assisted syntheses offer improved stereoselectivity and reduced reaction times .
Properties
Molecular Formula |
C20H22N2O |
|---|---|
Molecular Weight |
306.4g/mol |
IUPAC Name |
(E)-N-benzhydryloxy-1-azabicyclo[2.2.2]octan-3-imine |
InChI |
InChI=1S/C20H22N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)23-21-19-15-22-13-11-16(19)12-14-22/h1-10,16,20H,11-15H2/b21-19- |
InChI Key |
QBQZCWNJZPUFGJ-VZCXRCSSSA-N |
SMILES |
C1CN2CCC1C(=NOC(C3=CC=CC=C3)C4=CC=CC=C4)C2 |
Isomeric SMILES |
C1CN2CCC1/C(=N\OC(C3=CC=CC=C3)C4=CC=CC=C4)/C2 |
Canonical SMILES |
C1CN2CCC1C(=NOC(C3=CC=CC=C3)C4=CC=CC=C4)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Rigid Bicyclic Core : The quinuclidine framework restricts conformational flexibility, favoring interactions with target receptors .
- Oxime Ether Group : The O-benzhydryl substituent introduces steric hindrance and aromatic interactions, which can modulate receptor binding and metabolic stability .
Comparison with Similar Compounds
Quinuclidin-3-one O-benzhydryloxime belongs to a broader class of O-substituted quinuclidin-3-one oximes. Below is a comparative analysis with structurally related analogs:
Key Observations :
- Stereoselectivity : Using quinuclidin-3-one hydrochloride as a starting material often yields pure (E)-isomers for bulkier substituents (e.g., benzyl, phenyl) due to reduced rotational freedom during oxime formation .
- Green Chemistry: Mechanochemical and microwave methods reduce solvent use and reaction times while improving stereochemical outcomes .
Table 2: Receptor Binding Affinities of Quinuclidin-3-one Derivatives
Key Observations :
- Reduced Affinity: Oxime derivatives generally exhibit lower cannabinoid receptor affinity compared to parent quinuclidin-3-one analogs, likely due to steric clashes from the oxime group .
- Antimicrobial Activity: Quaternary ammonium derivatives of 3-hydroxyiminoquinuclidine (e.g., O-alkyloximes) show MIC values of 2–8 µg/mL against Gram-positive bacteria, dependent on substituent hydrophobicity .
Physicochemical and Pharmacokinetic Comparisons
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